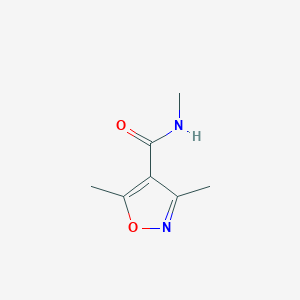

N,3,5-trimethyl-4-isoxazolecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

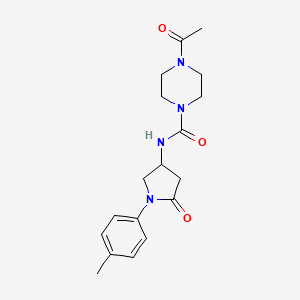

“N,3,5-trimethyl-4-isoxazolecarboxamide” is a chemical compound with the molecular formula C7H10N2O2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of isoxazole derivatives, such as “N,3,5-trimethyl-4-isoxazolecarboxamide”, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . The coupling reaction of aniline derivatives and isoxazole–Carboxylic acid is used to synthesize a series of isoxazole–Carboxamide derivatives .Molecular Structure Analysis

The molecular structure of “N,3,5-trimethyl-4-isoxazolecarboxamide” is characterized by a five-membered heterocyclic moiety commonly found in many commercially available drugs . The docking studies suggest that molecules with similar structures can bind favorably to certain enzymes .Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis

“N,3,5-trimethyl-4-isoxazolecarboxamide” has a molecular weight of 154.17 . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications

Anti-inflammatory and Anti-cancer Properties

Isoxazole compounds have been studied for their anti-inflammatory and anti-cancer properties. For instance, 5-Aminoimidazole-4-carboxamide riboside (AICAR) has been explored for its ability to suppress lipopolysaccharide-induced TNF-alpha production in murine macrophages, showcasing its potential anti-inflammatory action independent of AMPK activation (Jhun et al., 2004). Additionally, AICAR's role in inhibiting cancer cell proliferation via AMP-activated Protein Kinase (AMPK) activation further highlights the therapeutic potential of isoxazole derivatives in oncology (Rattan et al., 2005).

Synthetic and Material Chemistry Applications

Isoxazole derivatives have also found applications in synthetic and material chemistry. Research on 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides has explored their chemoselective nucleophilic chemistry and potential insecticidal activity, demonstrating the versatility of isoxazole compounds in developing new materials and chemicals with specific biological activities (Yu et al., 2009).

Biological Effects Beyond AMPK Activation

A systematic review on AICAR, a widely used AMPK activator, underscores the importance of distinguishing between AMPK-dependent and AMPK-independent effects of isoxazole derivatives. This distinction is crucial for accurately interpreting studies and understanding the compound's mechanisms of action in various biological processes, including metabolism, exercise, and cancer (Visnjic et al., 2021).

Antiprotozoal Activities

Research into the antiprotozoal activities of dicationic 3,5-diphenylisoxazoles provides insight into the potential use of isoxazole derivatives in treating infections caused by protozoan parasites. This line of research exemplifies the potential of isoxazole compounds in developing new therapeutic agents for infectious diseases (Patrick et al., 2007).

Safety and Hazards

Future Directions

The future directions in the research of “N,3,5-trimethyl-4-isoxazolecarboxamide” and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a focus on expanding the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .

properties

IUPAC Name |

N,3,5-trimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-6(7(10)8-3)5(2)11-9-4/h1-3H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUWUHDVNDSMPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3,5-trimethyl-4-isoxazolecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2983969.png)

![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide](/img/structure/B2983973.png)

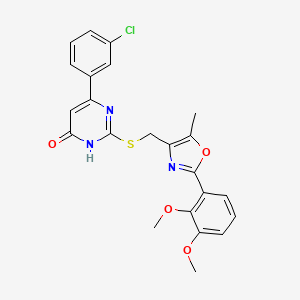

![6-[[4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2983977.png)

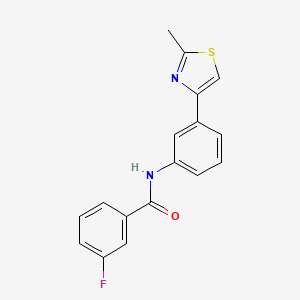

![2-(4-methoxyphenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2983981.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2983983.png)

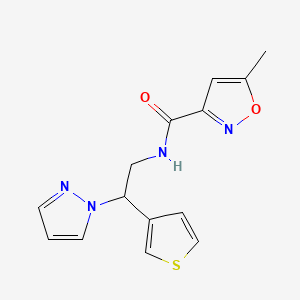

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2983984.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2983990.png)

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2983992.png)